molecular formula C16H13F2N3O3S B2607636 N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2,6-difluorobenzohydrazide CAS No. 851988-11-9

N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2,6-difluorobenzohydrazide

Cat. No. B2607636
CAS RN: 851988-11-9
M. Wt: 365.35
InChI Key: BLRVFVBCCJOQHX-UHFFFAOYSA-N
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Description

N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2,6-difluorobenzohydrazide, also known as DBH, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DBH is a benzothiazole derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in laboratory experiments.

Scientific Research Applications

Medicinal Chemistry Applications

Benzothiazole derivatives, including those with similar structures to N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2,6-difluorobenzohydrazide, have shown significant potential as antimicrobial and anticancer agents. For instance, the synthesis and reactions of benzothiazoles have led to the development of compounds with potent antimicrobial activity (E. Abbas et al., 2015). Additionally, new benzothiazole acylhydrazones have been synthesized and investigated for their probable anticancer activity, showcasing the versatility of benzothiazole derivatives in developing therapeutic agents (Derya Osmaniye et al., 2018).

Materials Science

In materials science, benzothiazole compounds have been used to synthesize novel polymeric materials with enhanced properties. For example, the synthesis of polybenzoxazine with phenylnitrile functional groups has demonstrated improvements in thermal stability and mechanical properties, indicative of the potential for high-performance materials applications (H. Qi et al., 2009).

Analytical Chemistry

In analytical chemistry, benzothiazole derivatives have been employed as sensitive and selective probes or reagents. For instance, a unique acid hydrazide based on a benzothiazole structure conjugated to an oxazoline moiety has been synthesized and applied as a precolumn derivatization reagent for carboxylic acids in high-performance liquid chromatography (HPLC), enhancing the sensitivity and selectivity of analytical methods for detecting carboxylic acids in complex samples (M. Saito et al., 1995).

properties

IUPAC Name

N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2,6-difluorobenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F2N3O3S/c1-23-10-6-7-11(24-2)14-13(10)19-16(25-14)21-20-15(22)12-8(17)4-3-5-9(12)18/h3-7H,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLRVFVBCCJOQHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)SC(=N2)NNC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2,6-difluorobenzohydrazide

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